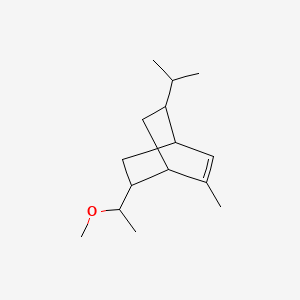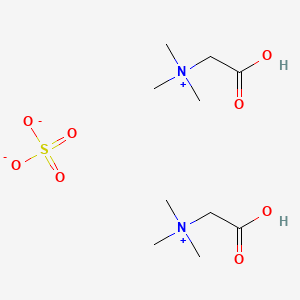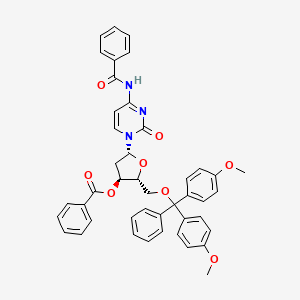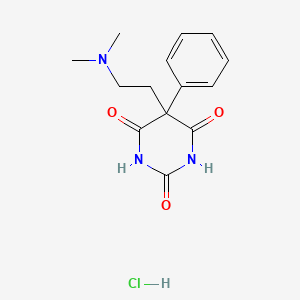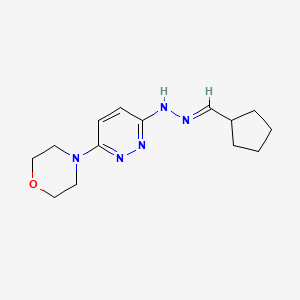
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone is a complex organic compound that features a cyclopentane ring, a carboxaldehyde group, a morpholine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone typically involves multiple steps. One common method includes the condensation of cyclopentanecarboxaldehyde with 6-(4-morpholinyl)-3-pyridazinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanemethanol derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone: shares similarities with other hydrazone derivatives, such as:
Uniqueness
- The presence of the morpholine ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles.
Properties
CAS No. |
90932-09-5 |
|---|---|
Molecular Formula |
C14H21N5O |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-[(E)-cyclopentylmethylideneamino]-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H21N5O/c1-2-4-12(3-1)11-15-16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h5-6,11-12H,1-4,7-10H2,(H,16,17)/b15-11+ |
InChI Key |
KJTWLHJSFFNNGS-RVDMUPIBSA-N |
Isomeric SMILES |
C1CCC(C1)/C=N/NC2=NN=C(C=C2)N3CCOCC3 |
Canonical SMILES |
C1CCC(C1)C=NNC2=NN=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


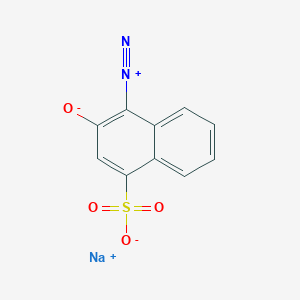

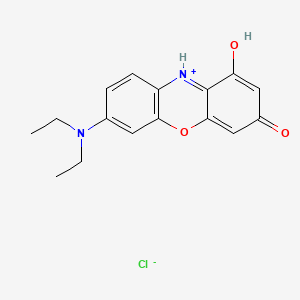
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
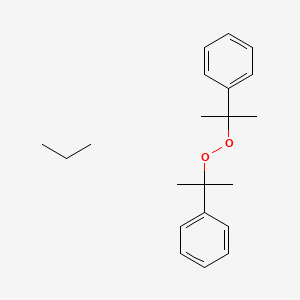
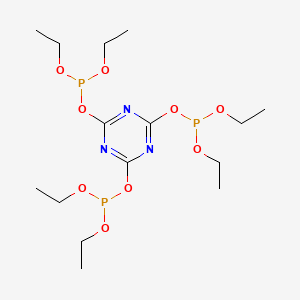
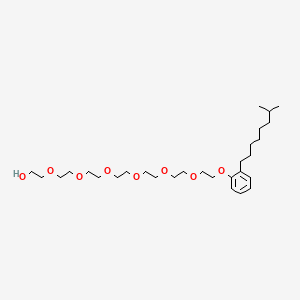
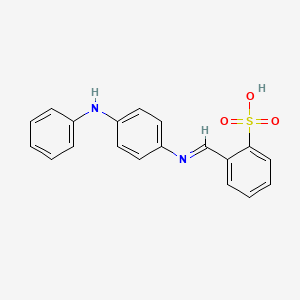
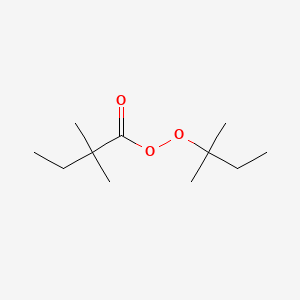
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
